molecular formula C8H8BrClFN B13219405 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine

1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13219405
M. Wt: 252.51 g/mol
InChI Key: FUUAQAWINOCGRK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenyl ring followed by amination and fluorination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification processes such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove halogen atoms or reduce double bonds.

    Substitution: This reaction can replace halogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes involving halogenated compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogen atoms can enhance its binding affinity and specificity, leading to potent biological activity.

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the ethanamine and fluorine groups.

    Profenofos: An organophosphate insecticide with a similar halogenated phenyl structure.

Uniqueness: 1-(4-Bromo-2-chlorophenyl)-2-fluoroethan-1-amine is unique due to the combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and selectivity.

Properties

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrClFN/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,12H2

InChI Key

FUUAQAWINOCGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CF)N

Origin of Product

United States

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